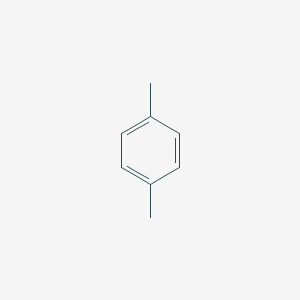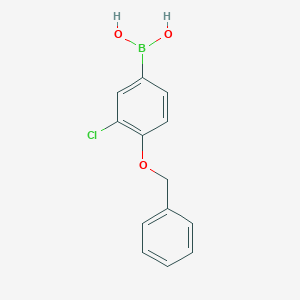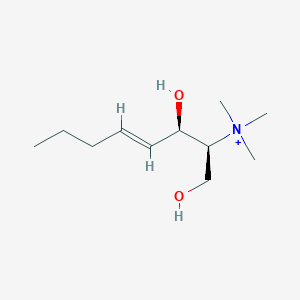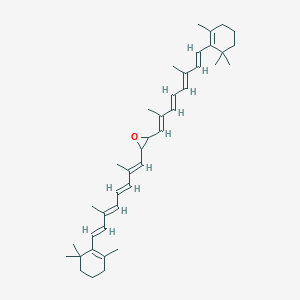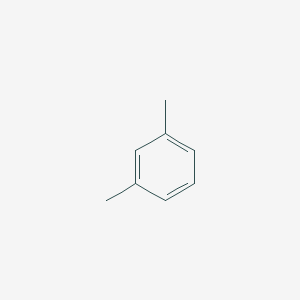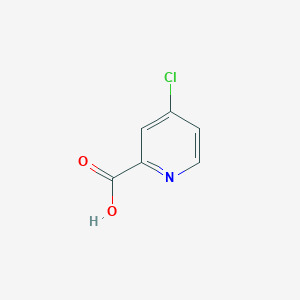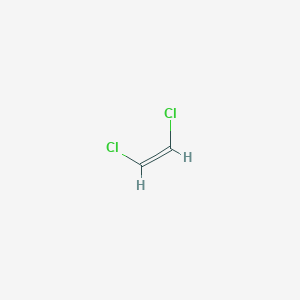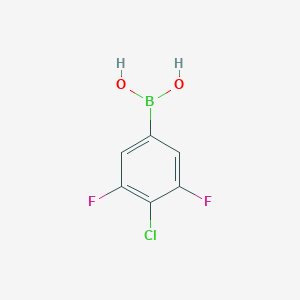
(4-Chloro-3,5-difluorophenyl)boronic acid
Overview
Description
“(4-Chloro-3,5-difluorophenyl)boronic acid” is a type of boronic acid that has been used as a building block in the synthesis of several organic compounds . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3,5-difluorophenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with two fluorine atoms and one chlorine atom .
Chemical Reactions Analysis
“(4-Chloro-3,5-difluorophenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Chloro-3,5-difluorophenyl)boronic acid” include a molecular weight of 192.36 g/mol, a density of 1.5±0.1 g/cm³, a boiling point of 301.2±52.0 °C at 760 mmHg, and a flash point of 136.0±30.7 °C .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids, including (4-Chloro-3,5-difluorophenyl)boronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to create biaryl compounds.
Synthesis of Biaryl Derivatives
(4-Chloro-3,5-difluorophenyl)boronic acid can be used as a reactant to prepare fluorinated biaryl derivatives . This is achieved via a Suzuki cross-coupling reaction with aryl and heteroaryl halides.
Synthesis of Flurodiarylmethanols
This compound can also be used in the synthesis of flurodiarylmethanols . This is done by reacting with aryl aldehydes using a nickel catalyst.
Synthesis of Honokiol Analogs
Honokiol is a lignan with various biological activities. Boronic acids like (4-Chloro-3,5-difluorophenyl)boronic acid can be involved in the synthesis of honokiol analogs .
Homo-Coupling Reactions
Boronic acids can participate in homo-coupling reactions . In this process, two identical compounds are joined together.
Enantioselective Borane Reduction of Trifluoroacetophenone
Boronic acids can be used in the enantioselective borane reduction of trifluoroacetophenone . This is a type of reaction that results in the formation of a chiral center, meaning it produces an optically active product.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (4-Chloro-3,5-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it donates electrons to form a new Pd-C bond . In the transmetalation step, the organoboron compound, such as (4-Chloro-3,5-difluorophenyl)boronic acid, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Chloro-3,5-difluorophenyl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including biologically active compounds and pharmaceuticals .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of (4-Chloro-3,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives and honokiol analogs , which have significant biological activity.
properties
IUPAC Name |
(4-chloro-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAPMPDGUNQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590195 | |
| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,5-difluorophenyl)boronic acid | |
CAS RN |
864759-63-7 | |
| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluoro-4-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



